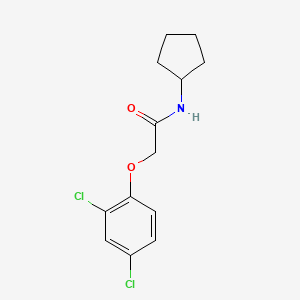

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide

Description

N-Cyclopentyl-2-(2,4-dichlorophenoxy)acetamide is a synthetic phenoxyacetamide derivative characterized by a 2,4-dichlorophenoxy backbone linked to an acetamide group substituted with a cyclopentyl moiety. Phenoxyacetamides are known for their diverse biological activities, including anti-inflammatory, enzyme inhibitory, and herbicidal properties . The 2,4-dichlorophenoxy moiety is critical for interactions with biological targets such as cyclooxygenase-2 (COX-2) and caspases, while the cyclopentyl group may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c14-9-5-6-12(11(15)7-9)18-8-13(17)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGVFYJQFTYODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:

Activation of 2-(2,4-dichlorophenoxy)acetic acid: This step involves converting the acid into a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride.

Reaction with cyclopentylamine: The activated intermediate is then reacted with cyclopentylamine to form this compound. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which play a key role in the inflammatory response. By inhibiting COX-2, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide, highlighting their substituents, physicochemical properties, and biological activities:

Structural and Functional Differences

Substituent Effects on Bioactivity: The thioureido-trichloroethyl derivatives (7d–h) exhibit anti-inflammatory activity via COX-2 inhibition, attributed to the electron-withdrawing chlorine atoms enhancing binding affinity . DICA’s mercaptoethyl group enables covalent interaction with caspase-3’s Cys264, forming a disulfide bridge critical for allosteric inhibition . Cycloalkyl vs.

Physicochemical Properties :

- Melting Points : Thioureido derivatives (7d–h) show higher melting points (171–207°C) due to strong intermolecular hydrogen bonding from thioureido and acetamide groups, whereas methylenedioxybenzyl analog 6a melts at 117–119°C .

- Chromatographic Behavior : Rf values vary significantly (0.28–0.75 in MeCN), reflecting differences in polarity. For example, compound 7d (Rf 0.28) is less polar than 7h (Rf 0.69) due to the naphthalene group’s hydrophobicity .

Synthetic Yields :

- Yields for thioureido derivatives range from 58–72%, influenced by steric hindrance from aryl groups. The methylenedioxybenzyl analog 6a has a lower yield (53%), likely due to competing side reactions in amine coupling .

Biological Activity

N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group linked to a 2,4-dichlorophenoxy acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 273.15 g/mol. The presence of the dichlorophenoxy group is significant as it contributes to the compound's reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:

- Binding to Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Receptor Interaction : It can interact with various receptors, potentially altering cell signaling pathways that regulate proliferation and apoptosis.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential antimicrobial properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

This compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines and inhibit their proliferation. For instance, compounds with similar structures have been linked to cell cycle arrest and increased reactive oxygen species (ROS) levels in cancer cells .

Case Studies

-

Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy against common pathogens.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential.

-

Anti-inflammatory Study :

- Objective : Investigate the anti-inflammatory effects in a murine model.

- Methodology : Administration of this compound was conducted alongside inflammatory agents.

- Results : Reduced levels of inflammatory markers were noted, indicating effective modulation of inflammatory responses.

- Cytotoxicity Evaluation :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl group; dichlorophenoxy | Antimicrobial, anti-inflammatory |

| 2-(4-chloroanilino)-5-hydroxymethylimidazole | Lacks cyclopentyl; imidazole core | Antifungal activity |

| 5-(hydroxymethyl)-1H-imidazole derivatives | Variations on imidazole | Diverse pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.